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Introduction

Amezalpat (also known as TPST-1120) is a first-in-class, orally available, selective antagonist
of the peroxisome proliferator-activated receptor alpha (PPARQ).[1][2][3][4][5] As a key
transcriptional regulator of fatty acid metabolism, PPARa is a compelling target in oncology.
Amezalpat's mechanism of action is dual-pronged: it directly targets cancer cells that are
dependent on fatty acid oxidation (FAO) for energy and proliferation, and it modulates the
tumor microenvironment to be more conducive to an anti-tumor immune response. Preclinical
data have indicated that Amezalpat can inhibit tumor growth and reprogram the tumor
microenvironment.

These application notes provide detailed protocols for a suite of cell-based assays to
characterize the activity of Amezalpat. The assays are designed to interrogate its effects on its
direct target (PPARQ), its impact on cellular metabolism (FAO), and its immunomodulatory
functions, specifically on immunosuppressive cells within the tumor microenvironment such as
M2 macrophages and regulatory T cells (Tregs).

Mechanism of Action of Amezalpat

Amezalpat's therapeutic potential stems from its ability to antagonize PPARQ, a nuclear
receptor that plays a critical role in the regulation of genes involved in fatty acid oxidation.
Many cancer cells upregulate FAO to meet their high energy demands. Furthermore,
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immunosuppressive cells in the tumor microenvironment, such as M2 macrophages and Tregs,
are highly dependent on FAO for their function. By inhibiting PPARa, Amezalpat disrupts these
processes, leading to a dual anti-cancer effect:

o Direct Tumor Cell Targeting: Inhibition of FAO in cancer cells can lead to energy stress and
reduced proliferation.

e Immunomodulation of the Tumor Microenvironment: By inhibiting FAO in M2 macrophages
and Tregs, Amezalpat can shift the balance from an immunosuppressive to an
immunostimulatory environment, thereby enhancing the anti-tumor immune response.
Preclinical studies have shown that Amezalpat treatment leads to a reduction in
immunosuppressive M2 macrophages and Tregs.
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Amezalpat's dual mechanism of action.

Quantitative Data Summary

The following tables summarize the known quantitative data for Amezalpat activity in cell-
based assays. It is important to note that while preclinical studies have been conducted,
specific IC50 and EC50 values for many of these assays are not yet publicly available.

Parameter Assay Cell Line Value Reference
PPARa B

IC50 ] Not Specified 0.04 uM --INVALID-LINK--
Antagonism
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Cell Expected Quantitative
Parameter Assay .
Line/System Outcome Data
Fatty Acid Cancer cell lines ) )
o Decrease in FAO  Not publicly
IC50 Oxidation (FAO) (e.g., HepG2, )
o rate available
Inhibition Huh7)
i Concentration-
Primary human )
Shift from M2 to dependent
monocytes or o
) M1 phenotype reduction in M2
M2 Macrophage murine bone
EC50 o ) (e.g., decreased markers
Repolarization marrow-derived
CD206, observed,
macrophages ) -
increased CD86)  specific EC50
(BMDMs) _
not available.
Reduction in
Treg Co-culture of ) )
] Treg-mediated Not publicly
IC50 Suppressive Tregs and ] ]
] suppression of T available
Function effector T cells ) )
cell proliferation
Statistically
Anti- ] significant
) Decrease in IL- )
inflammatory M2 macrophages reduction
IC50 _ 10 and TGF-
Cytokine or Tregs ] observed,
. secretion -
Production specific IC50 not

available.

Experimental Protocols
PPARa Reporter Assay

This assay quantitatively measures the antagonist activity of Amezalpat on the human PPARa

receptor.

Principle: A reporter cell line is engineered to express the human PPARa receptor and a

luciferase reporter gene under the control of a PPARa-responsive promoter. When a PPARa

agonist binds to the receptor, it activates the transcription of the luciferase gene, leading to light

emission. An antagonist like Amezalpat will compete with the agonist and inhibit this process,

resulting in a decrease in light signal.
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Materials:

Human PPARa reporter cell line (e.g., from INDIGO Biosciences)
e Cell culture medium (as recommended by the cell line provider)
e PPARa« agonist (e.g., GW7647)

 Amezalpat

» 96-well white, clear-bottom assay plates

» Luciferase detection reagent

e Luminometer

Protocol:

o Cell Seeding: Plate the PPARa reporter cells in a 96-well plate at the density recommended
by the supplier and incubate overnight.

o Compound Preparation: Prepare a serial dilution of Amezalpat in cell culture medium. Also,
prepare a solution of the PPARa agonist at a concentration that gives a robust signal (e.g.,
EC80).

e Treatment:

o For antagonist mode, add the Amezalpat dilutions to the wells, followed by the addition of
the PPARQO agonist.

o Include controls: cells with agonist only (positive control), cells with vehicle only (negative
control), and cells with a known PPARa antagonist (reference compound).

e Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
e Luciferase Assay:

o Remove the medium from the wells.
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o Add luciferase detection reagent to each well according to the manufacturer's instructions.

o Measure luminescence using a plate reader.

o Data Analysis:

o Calculate the percentage of inhibition for each Amezalpat concentration relative to the
positive and negative controls.

o Plot the percentage of inhibition against the log of the Amezalpat concentration and fit a
dose-response curve to determine the IC50 value.
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Workflow for the PPARa Reporter Assay.

Fatty Acid Oxidation (FAO) Inhibition Assay

This assay measures the ability of Amezalpat to inhibit the metabolic process of fatty acid

oxidation in live cells.

Principle: The rate of FAO can be determined by measuring the oxygen consumption rate
(OCR) of cells when they are provided with a fatty acid substrate. A decrease in OCR in the
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presence of an inhibitor indicates a reduction in FAO.
Materials:

o Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
o Seahorse XF Cell Culture Microplates

e Seahorse XF Analyzer

e FAO substrate (e.g., palmitate-BSA conjugate)

o Amezalpat

» Positive control FAO inhibitor (e.g., etomoxir)

e Assay medium (e.g., XF Base Medium supplemented with L-glutamine, glucose, and sodium
pyruvate)

Protocol:

o Cell Seeding: Seed the cancer cells in a Seahorse XF cell culture microplate and allow them
to adhere overnight.

o Compound Plate Preparation: Prepare a Seahorse XF compound plate with Amezalpat,
etomoxir (positive control), and vehicle control at the desired concentrations.

e Assay Preparation:
o One hour before the assay, wash the cells with pre-warmed assay medium.
o Replace the medium with fresh assay medium containing the FAO substrate.
o Incubate the plate in a non-CO2 incubator at 37°C for one hour.

o Seahorse XF Analyzer Measurement:

o Calibrate the Seahorse XF Analyzer.
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o Place the cell culture plate in the analyzer and measure the basal OCR.

o Inject Amezalpat, etomoxir, or vehicle from the compound plate and monitor the change in
OCR over time.

e Data Analysis:
o The Seahorse XF software will calculate the OCR.

o Compare the OCR in Amezalpat-treated wells to the vehicle control. A dose-dependent
decrease in OCR indicates inhibition of FAO.

o Calculate the IC50 value for FAO inhibition.

Geed cancer cells in a Seahorse plate)

Grepare Amezalpat, positive control, and vehicle in a compound plata

'

(Wash cells and add assay medium with FAO substrate)

'

(Measure basal Oxygen Consumption Rate (OCRD

'

Inject compounds and monitor OCR changes

'

Calculate OCR inhibition and determine IC50
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Workflow for the FAO Inhibition Assay.

M2 Macrophage Repolarization Assay

This assay assesses the ability of Amezalpat to repolarize pro-tumoral M2 macrophages
towards an anti-tumoral M1 phenotype.

Principle: Human peripheral blood monocytes can be differentiated into macrophages and then
polarized to an M2 phenotype using specific cytokines (e.g., M-CSF, IL-4, IL-13). The effect of
Amezalpat on this polarization process is evaluated by measuring the expression of M1 and
M2 surface markers and the production of signature cytokines.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

o Macrophage differentiation and polarization cytokines (e.g., M-CSF, IL-4, IL-13 for M2; GM-
CSF, IFN-y, LPS for M1)

o Amezalpat

e Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for
M2)

o ELISA kits for cytokine quantification (e.g., IL-12 for M1, IL-10 for M2)
e Cell culture plates and reagents

Protocol:

e Monocyte Isolation and Differentiation:

o Isolate monocytes from human PBMCs (e.g., by plastic adherence or magnetic bead
separation).

o Differentiate monocytes into MO macrophages by culturing them in the presence of M-CSF
for 5-7 days.
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M2 Polarization and Amezalpat Treatment:

o Polarize the MO macrophages to the M2 phenotype by adding IL-4 and IL-13 to the culture
medium.

o Concurrently, treat the cells with various concentrations of Amezalpat or vehicle control.
o Include a positive control for M1 polarization (treatment with GM-CSF, IFN-y, and LPS).
Incubation: Incubate the cells for 48-72 hours.

Analysis:

o Flow Cytometry: Harvest the cells and stain them with fluorescently-labeled antibodies
against M1 (e.g., CD86) and M2 (e.g., CD206) markers. Analyze the cell populations by
flow cytometry to determine the percentage of M1 and M2 macrophages.

o ELISA: Collect the cell culture supernatants and measure the concentration of M1 (e.qg.,
IL-12) and M2 (e.g., IL-10) cytokines using ELISA kits.

Data Analysis:

o Quantify the shift in macrophage phenotype by comparing the M1/M2 marker expression
and cytokine profiles in Amezalpat-treated cells versus vehicle-treated M2-polarized cells.

o Determine the EC50 for M2 to M1 repolarization based on the changes in marker
expression or cytokine levels.
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Workflow for the M2 Macrophage Repolarization Assay.

Regulatory T Cell (Treg) Suppression Assay

This assay evaluates the effect of Amezalpat on the immunosuppressive function of regulatory
T cells.

Principle: Tregs suppress the proliferation of effector T cells (Teffs). This assay co-cultures
Tregs and Teffs and measures the proliferation of Teffs. A reduction in Treg-mediated
suppression by Amezalpat will result in increased Teff proliferation.

Materials:
¢ Human PBMCs

e Treg and Teff isolation kits (e.g., magnetic bead-based)
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o Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
o T cell activation reagents (e.g., anti-CD3/CD28 beads)
o Amezalpat

e 96-well round-bottom plates

e Flow cytometer

Protocol:

o Cell Isolation: Isolate Tregs (e.g., CD4+CD25+CD127-) and Teffs (e.g., CD4+CD25-) from
human PBMCs.

o Teff Labeling: Label the Teffs with a cell proliferation dye according to the manufacturer's
protocol.

e Co-culture Setup:

o In a 96-well round-bottom plate, set up co-cultures of labeled Teffs and unlabeled Tregs at
different ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).

o Include control wells with labeled Teffs alone (no suppression) and unstimulated Teffs (no
proliferation).

o Amezalpat Treatment: Add serial dilutions of Amezalpat or vehicle control to the co-culture
wells.

o T Cell Activation: Add T cell activation beads to all wells except the unstimulated control.
 Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
e Flow Cytometry Analysis:

o Harvest the cells and analyze them by flow cytometry.
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o Gate on the Teff population and measure the dilution of the proliferation dye, which
indicates cell division.

o Data Analysis:

o Calculate the percentage of suppression for each condition by comparing the proliferation
of Teffs in the co-culture to the proliferation of Teffs alone.

o Determine the effect of Amezalpat on Treg suppressive function by observing the rescue
of Teff proliferation in a dose-dependent manner. Calculate the IC50 for the inhibition of
Treg suppression.
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Workflow for the Treg Suppression Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]

2. Tempest Unveils New Survival Data for Amezalpat (TPST-1120) in Randomized First-Line
HCC Study Demonstrating a Six-Month Improvement over Control Arm | Tempest
Therapeutics [ir.tempesttx.com]

o 3. targetedonc.com [targetedonc.com]

o 4. Tempest Receives FDA Study May Proceed for Pivotal Phase 3 Trial of Amezalpat
Combination Therapy for the Treatment of First-Line Hepatocellular Carcinoma | Tempest
Therapeutics [ir.tempesttx.com]

o 5. Tempest Granted Fast Track Designation from the U.S. Food and Drug Administration for
Amezalpat to Treat Patients with Hepatocellular Carcinoma | Tempest Therapeutics
[ir.tempesttx.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays
to Evaluate Amezalpat Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155422544#cell-based-assays-for-amezalpat-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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